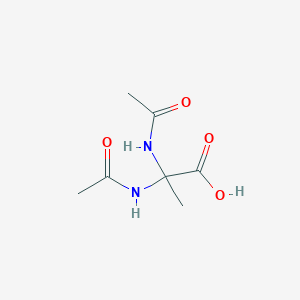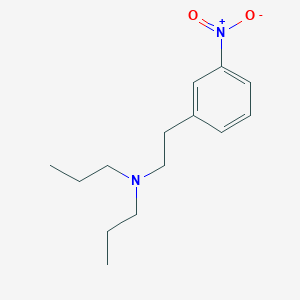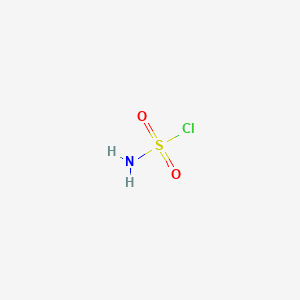
磺酰氯
概述
描述
Sulfamoyl chloride, also known as chlorosulfonamide, is an organosulfur compound with the molecular formula H₂ClNO₂S. It is a colorless to pale yellow liquid that is highly reactive and used as an intermediate in the synthesis of various chemical compounds. Sulfamoyl chloride is known for its role in the preparation of sulfonamides, which are important in medicinal chemistry and other industrial applications .
科学研究应用
Sulfamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of sulfonamides, which are key intermediates in the production of pharmaceuticals and agrochemicals.
Biology: Sulfonamides derived from sulfamoyl chloride are used as antibiotics and enzyme inhibitors.
Medicine: Sulfonamides are used to treat bacterial infections and as diuretics.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
Sulfamoyl chloride is a versatile compound that interacts with various targets. Its primary targets are amines and alcohols . The compound forms a sulfonyl chloride intermediate that engages with these targets to yield a sulfonamide or sulfonyl chloride, respectively .
Mode of Action
The mode of action of sulfamoyl chloride involves the sulfur dioxide molecule reacting with a chlorinating agent to form a sulfonyl chloride intermediate . This intermediate then reacts with an amine or alcohol to produce a sulfonamide or sulfonyl chloride . This process allows sulfamoyl chloride to modify the structure of its targets, enabling the synthesis of a wide range of organic compounds.
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides .
Result of Action
The result of sulfamoyl chloride’s action is the formation of sulfonamides or sulfonyl chlorides . These compounds have a wide range of applications in various fields, including medicine and agriculture .
Action Environment
The action of sulfamoyl chloride can be influenced by environmental factors such as temperature, pH, and the presence of other reactive species. For instance, the compound’s reactivity might increase at lower temperatures . Additionally, its stability could be affected by moisture, as it’s known to be hygroscopic .
准备方法
Synthetic Routes and Reaction Conditions: Sulfamoyl chloride can be synthesized through several methods. One common method involves the reaction of sulfamic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product:
H2NSO3H+SOCl2→H2NSO2Cl+SO2+HCl
Another method involves the reaction of sulfamic acid with phosphorus pentachloride:
H2NSO3H+PCl5→H2NSO2Cl+POCl3+HCl
Industrial Production Methods: In industrial settings, sulfamoyl chloride is produced by the chlorination of sulfamic acid using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is conducted in a controlled environment to ensure the purity and yield of the product .
化学反应分析
Types of Reactions: Sulfamoyl chloride undergoes various chemical reactions, including:
Hydrolysis: Sulfamoyl chloride reacts with water to form sulfamic acid and hydrochloric acid.
H2NSO2Cl+H2O→H2NSO3H+HCl
Nucleophilic Substitution: Sulfamoyl chloride reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.
H2NSO2Cl+RNH2→H2NSO2NR+HCl
H2NSO2Cl+ROH→H2NSO2OR+HCl
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Nucleophilic Substitution: Amines or alcohols, often in the presence of a base to neutralize the hydrochloric acid formed.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols
相似化合物的比较
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride (p-toluenesulfonyl chloride)
Sulfamoyl chloride stands out due to its unique combination of reactivity and versatility, making it an essential compound in various fields of research and industry.
属性
IUPAC Name |
sulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH2NO2S/c1-5(2,3)4/h(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHVHSLSRLSVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228396 | |
| Record name | Chlorosulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7778-42-9 | |
| Record name | Chlorosulfamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorosulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfamoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROSULFAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65MMZ8TWQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
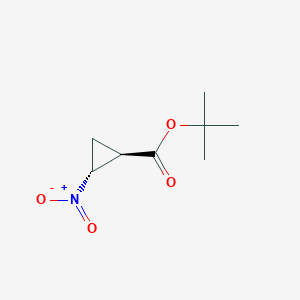
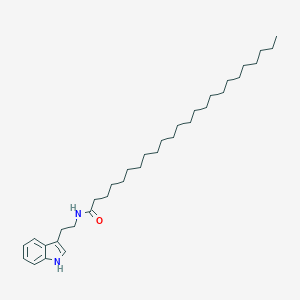
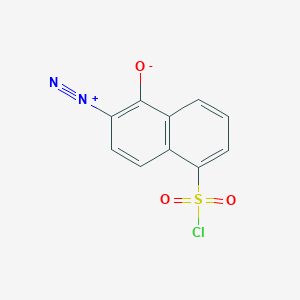



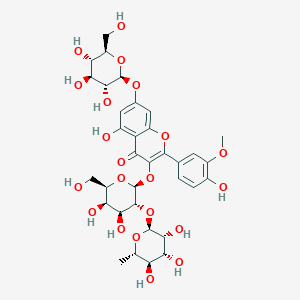


![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)
